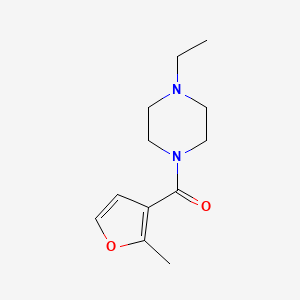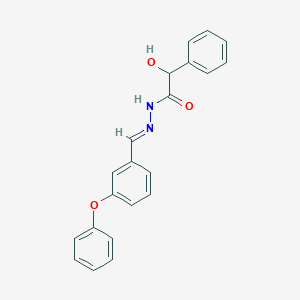![molecular formula C20H24N2O2 B5877760 methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperazine family, which is known for its diverse biological activities. Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has also been studied for its role in modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Mechanism of Action
The exact mechanism of action of methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain. It has been shown to increase the release of dopamine, serotonin, and noradrenaline, which are known to play a role in mood regulation. Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has also been shown to bind to certain receptors in the brain, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improvements in mood and behavior. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases. Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of various disorders. Finally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
Methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-benzylpiperazine with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in a solvent such as ethanol to give the desired product. Other methods involve the use of different starting materials and reagents to achieve the same product.
properties
IUPAC Name |
methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-9-7-18(8-10-19)16-22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPOVWCJBCZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)






![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)